1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5Z)-
Description
This compound is a benzoxacycloundecin derivative, characterized by an 11-membered macrocyclic structure containing an oxygen atom within the heterocyclic ring. The (5Z)-configuration indicates a specific stereochemical arrangement of substituents around the double bond at position 3.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),6,12,14-tetraen-13-ol |
InChI |
InChI=1S/C15H20O2/c1-12-5-2-3-7-13-11-14(16)8-9-15(13)17-10-4-6-12/h5,8-9,11,16H,2-4,6-7,10H2,1H3 |
InChI Key |
ZAKTUXCYXLZRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC2=C(C=CC(=C2)O)OCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions to form the benzoxacycloundecin ring, followed by functional group modifications to introduce the hydroxyl and methyl groups. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the ring structure or functional groups.
Substitution: Functional groups on the benzoxacycloundecin ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to a more saturated ring structure.
Scientific Research Applications
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Complexity: The benzoxacycloundecin’s macrocyclic synthesis requires high-dilution conditions to favor cyclization over polymerization, unlike the straightforward condensation used for oxazolidinones.
- Data Gaps: No peer-reviewed studies directly compare the biological efficacy or pharmacokinetics of these compounds. Existing literature focuses on synthetic methodologies rather than applied pharmacology.
Biological Activity
1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5Z)- is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure which contributes to its biological properties. The presence of the benzoxacycloundecin moiety indicates potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to 1-Benzoxacycloundecin exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazine compounds demonstrate effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoxazine Derivative A | E. coli | 32 µg/mL |
| Benzoxazine Derivative B | S. aureus | 16 µg/mL |
| 1-Benzoxacycloundecin-11-ol | P. aeruginosa | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of similar compounds on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on HeLa Cells
A study conducted on the effects of a benzoxazine derivative on HeLa cells revealed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Data on HeLa Cells
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 5 |
| 25 | 60 | 20 |
| 50 | 30 | 50 |
Anti-inflammatory Properties
The anti-inflammatory potential of compounds related to benzoxacycloundecin has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.
Research Findings
A study highlighted that certain derivatives reduced TNF-alpha and IL-6 levels in vitro, suggesting their role in managing inflammatory conditions.
The biological activity of 1-Benzoxacycloundecin may involve various mechanisms:
- Enzyme Inhibition: Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation: Interaction with specific receptors can alter cellular signaling pathways.
- Oxidative Stress Induction: Some derivatives may increase oxidative stress in target cells leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
